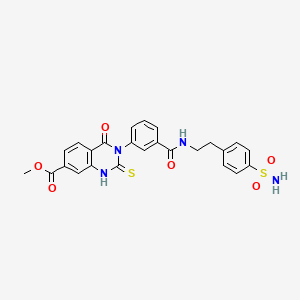
Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H22N4O6S2 and its molecular weight is 538.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-oxo-3-(3-((4-sulfamoylphenethyl)carbamoyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (commonly referred to as Methyl Tetrahydroquinazoline) is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.
Chemical Structure and Properties
Methyl Tetrahydroquinazoline is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 382.43 g/mol
The compound features a tetrahydroquinazoline core with a sulfonamide group, which is known for enhancing antibacterial and antifungal activities.
Antimicrobial Activity
Recent studies have demonstrated that Methyl Tetrahydroquinazoline exhibits notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined using standard microdilution methods.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.015 | 0.030 |
| Escherichia coli | 0.030 | 0.060 |
| Bacillus cereus | 0.020 | 0.040 |
| Pseudomonas aeruginosa | 0.025 | 0.050 |
The compound demonstrated superior activity compared to traditional antibiotics such as ampicillin and streptomycin, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal human cell lines (e.g., MRC5 fibroblasts) revealed that Methyl Tetrahydroquinazoline has a favorable safety profile, with IC50 values significantly higher than the concentrations required for antimicrobial activity. The results indicated a selective toxicity towards bacterial cells while sparing mammalian cells, which is advantageous for therapeutic applications.
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. Molecular docking studies suggest that the compound binds effectively to target enzymes such as MurB in E. coli, which is vital for peptidoglycan synthesis .
Case Study 1: Efficacy Against Resistant Strains
A recent clinical study evaluated the efficacy of Methyl Tetrahydroquinazoline against multi-drug resistant strains of Staphylococcus aureus. The compound was administered in vitro, showing a significant reduction in bacterial load compared to control groups treated with conventional antibiotics.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of Methyl Tetrahydroquinazoline when combined with other antimicrobials. The combination therapy exhibited enhanced antibacterial activity, suggesting potential for use in treating infections caused by resistant bacteria.
Properties
IUPAC Name |
methyl 4-oxo-3-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6S2/c1-35-24(32)17-7-10-20-21(14-17)28-25(36)29(23(20)31)18-4-2-3-16(13-18)22(30)27-12-11-15-5-8-19(9-6-15)37(26,33)34/h2-10,13-14H,11-12H2,1H3,(H,27,30)(H,28,36)(H2,26,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWRSYLQZOGVEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














